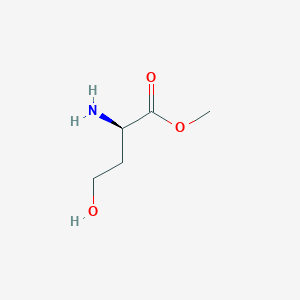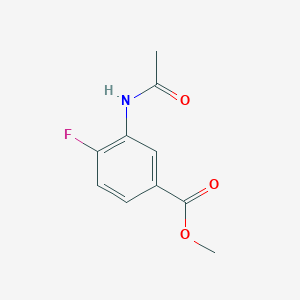
1-(2-Bromoethoxy)-3-methylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromoethoxy)-3-methylbutane is an organic compound with the molecular formula C7H15BrO It is a brominated ether, which means it contains a bromine atom attached to an ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Bromoethoxy)-3-methylbutane can be synthesized through the reaction of 3-methyl-1-butanol with 2-bromoethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ether bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromoethoxy)-3-methylbutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ether group can be oxidized to form carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of 3-methyl-1-butanol.
Elimination Reactions: Formation of 3-methyl-1-butene.
Oxidation: Formation of 3-methylbutanal or 3-methylbutanoic acid.
Aplicaciones Científicas De Investigación
1-(2-Bromoethoxy)-3-methylbutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a reagent in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromoethoxy)-3-methylbutane involves its reactivity as a brominated ether. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The ether group can also participate in various chemical transformations, contributing to the compound’s versatility in synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Bromoethoxy)-2-methylpropane
- 1-(2-Bromoethoxy)-3-methylpentane
- 1-(2-Bromoethoxy)-2-methylbutane
Uniqueness
1-(2-Bromoethoxy)-3-methylbutane is unique due to its specific molecular structure, which combines a brominated ether with a branched alkyl chain. This structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable in various synthetic applications.
Propiedades
Fórmula molecular |
C7H15BrO |
|---|---|
Peso molecular |
195.10 g/mol |
Nombre IUPAC |
1-(2-bromoethoxy)-3-methylbutane |
InChI |
InChI=1S/C7H15BrO/c1-7(2)3-5-9-6-4-8/h7H,3-6H2,1-2H3 |
Clave InChI |
DSQWYUVUGUHMMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(Tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylicacid](/img/structure/B13562249.png)




![Sodium [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13562274.png)




